molecular formula C12H15FOS B7994693 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol CAS No. 1443355-32-5

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol

Cat. No.: B7994693
CAS No.: 1443355-32-5
M. Wt: 226.31 g/mol
InChI Key: CVLOSGLLBHXECE-UHFFFAOYSA-N
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Description

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol is a fluorinated thiophenol derivative characterized by a cyclopentyloxy methyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. The cyclopentyloxy methyl group enhances steric bulk and lipophilicity, which may influence bioavailability in drug design contexts .

Properties

IUPAC Name

4-(cyclopentyloxymethyl)-3-fluorobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c13-12-7-11(15)6-5-9(12)8-14-10-3-1-2-4-10/h5-7,10,15H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLOSGLLBHXECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=C(C=C(C=C2)S)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601226215
Record name Benzenethiol, 4-[(cyclopentyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443355-32-5
Record name Benzenethiol, 4-[(cyclopentyloxy)methyl]-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443355-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 4-[(cyclopentyloxy)methyl]-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601226215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol typically involves multiple steps:

    Formation of the Cyclopentyloxy Methyl Group: This step involves the reaction of cyclopentanol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form cyclopentyloxy methyl iodide.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogen exchange reaction, where a suitable precursor, such as 3-bromothiophenol, is treated with a fluorinating agent like cesium fluoride.

    Coupling Reaction: The final step involves the coupling of the cyclopentyloxy methyl iodide with the fluorinated thiophenol derivative under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Nucleophiles like amines or alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the synthesis of various fluorinated compounds.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the fluorine atom can form strong hydrogen bonds with amino acid residues in the active site of an enzyme, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol, a comparative analysis with key analogs is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₂H₁₅FOS Cyclopentyloxy methyl, 3-F Thiophenol (-SH) ~242 (estimated) High lipophilicity; potential agrochemical intermediate
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol () C₁₁H₇F₃OS Difluoromethyl thienyl, 3-F Phenol (-OH) 256.18 Heteroaromatic; electronic modulation for reactivity
4-(Cyclohexylamino)phenol () C₁₂H₁₇NO Cyclohexylamino Phenol (-OH), amine 191.27 Basic amine; lower acidity vs. thiophenol
(4-Isopropyl)thiophenol () C₉H₁₂S Isopropyl Thiophenol (-SH) 152.26 Simpler substituent; higher volatility
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol () C₁₄H₁₇F₃O Cyclohexyl, trifluoromethyl Benzyl alcohol (-CH₂OH) 258.28 High steric hindrance; fluorophilic motifs

Functional Group and Reactivity Differences

  • Thiophenol vs. Phenol: The thiophenol group in the target compound is more acidic (pKa ~6–8) compared to phenols (pKa ~10), enhancing its nucleophilicity in substitution reactions. This property is critical in synthesizing sulfur-containing heterocycles or metal complexes .
  • In contrast, trifluoromethyl groups (e.g., ) provide stronger electron-withdrawal and hydrophobicity .

Steric and Lipophilic Effects

  • The cyclopentyloxy methyl substituent in the target compound contributes to greater steric bulk compared to smaller groups like isopropyl () or linear ethers. This bulk may reduce metabolic degradation in vivo, a trait advantageous in pesticide design (e.g., metconazole intermediates, as in ) .
  • Cyclohexyl vs. cyclopentyl (): The six-membered cyclohexyl ring offers higher conformational flexibility but lower lipophilicity than the five-membered cyclopentyl group .

Biological Activity

4-[(Cyclopentyloxy)methyl]-3-fluorothiophenol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophenols and is characterized by the following structural formula:

C11H13FOS\text{C}_{11}\text{H}_{13}\text{FOS}

Key properties include:

  • Molecular Weight : 208.29 g/mol
  • IUPAC Name : this compound
  • Functional Groups : Fluorine atom, thiol group, and cyclopentyloxy group.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . It has been investigated for its ability to inhibit the proliferation of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in malignant cells, although further research is necessary to elucidate specific pathways involved.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
  • Cancer Cell Line Studies : In experiments involving MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 20 µM after 48 hours.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesContains fluorine and cyclopentyloxy groups
4-FluorothiophenolModerateLowLacks cyclopentyloxy group
2-(Cyclopentyloxy)methylthiophenolLowModerateNo fluorine substitution

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